![molecular formula C10H23NO3Si B12551396 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine CAS No. 155958-84-2](/img/structure/B12551396.png)
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a silyl group, which is further functionalized with methoxy and isopropoxy groups. The presence of these functional groups imparts distinct reactivity and stability characteristics to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a silylating agent such as chlorodimethylisopropoxysilane in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme is as follows:
Starting Materials: 1-methylpyrrolidine, chlorodimethylisopropoxysilane, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-methylpyrrolidine is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Chlorodimethylisopropoxysilane is then added dropwise to the reaction mixture under stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy and isopropoxy groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted silyl derivatives.
Hydrolysis: Formation of silanols and alcohols.
Oxidation: Formation of silanols or siloxanes.
科学的研究の応用
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis. It is also employed in the preparation of functionalized silanes and siloxanes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and biomedical devices.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine involves its ability to undergo various chemical transformations, particularly those involving the silyl group. The silyl group can participate in nucleophilic substitution, hydrolysis, and oxidation reactions, which are facilitated by the presence of the methoxy and isopropoxy groups. These reactions enable the compound to act as a versatile intermediate in organic synthesis and material science.
類似化合物との比較
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Another silyl ether with similar protective properties for hydroxyl groups.
2,2-Dimethoxypropane: Used as a water scavenger in organic reactions and shares the methoxy functional group.
Uniqueness
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic effects compared to other silyl ethers. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
155958-84-2 |
|---|---|
分子式 |
C10H23NO3Si |
分子量 |
233.38 g/mol |
IUPAC名 |
dimethoxy-(1-methylpyrrolidin-2-yl)-propan-2-yloxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-9(2)14-15(12-4,13-5)10-7-6-8-11(10)3/h9-10H,6-8H2,1-5H3 |
InChIキー |
OFZWVPXRJXIAGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C1CCCN1C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


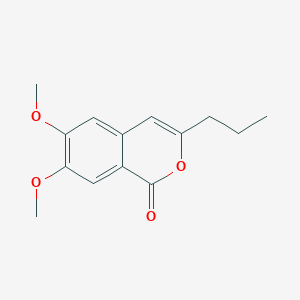

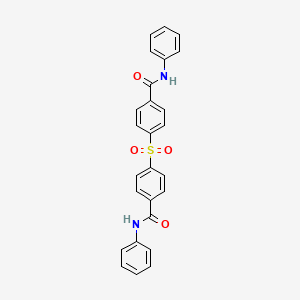
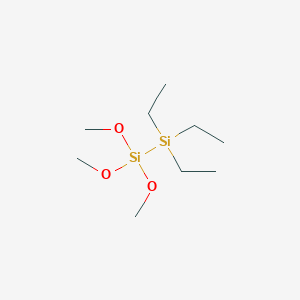
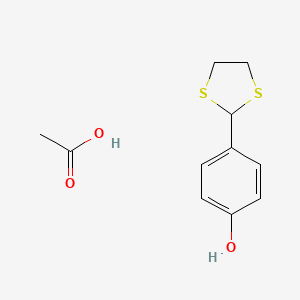
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)

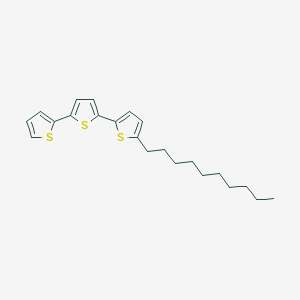
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
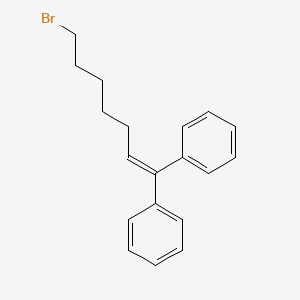
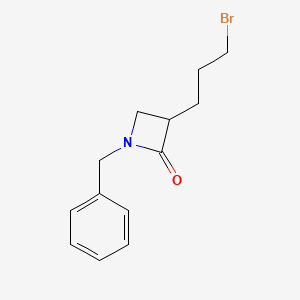
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

